Cas no 36070-84-5 (5-Bromopyrazine-2-carboxamide)
5-Bromopyrazine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromopyrazine-2-carboxamide
- AK156282
- 2-Pyrazinecarboxamide, 5-bromo-
- IHYYIBXFRPKKDN-UHFFFAOYSA-N
- MB14265
- FCH1387501
- 5-Bromo-pyrazine-2-carboxylic acid amide
- AX8290588
-
- MDL: MFCD14702793
- Inchi: 1S/C5H4BrN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10)
- InChI Key: IHYYIBXFRPKKDN-UHFFFAOYSA-N
- SMILES: BrC1C([H])=NC(C(N([H])[H])=O)=C([H])N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 141
- Topological Polar Surface Area: 68.9
5-Bromopyrazine-2-carboxamide Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
5-Bromopyrazine-2-carboxamide Pricemore >>
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| Alichem | A099001503-250mg |
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5-Bromopyrazine-2-carboxamide Suppliers
5-Bromopyrazine-2-carboxamide Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 5-Bromopyrazine-2-carboxamide
5-Bromopyrazine-2-carboxamide (CAS No. 36070-84-5): A Comprehensive Overview
The compound 5-Bromopyrazine-2-carboxamide, identified by the CAS registry number 36070-84-5, is a heterocyclic organic compound with significant interest in the fields of synthetic chemistry, materials science, and pharmacology. This compound belongs to the class of pyrazine derivatives, which are known for their versatile applications in drug design, agrochemicals, and advanced materials. The structure of 5-Bromopyrazine-2-carboxamide consists of a pyrazine ring substituted with a bromine atom at position 5 and a carboxamide group at position 2. This unique substitution pattern imparts distinct chemical and physical properties to the molecule, making it a valuable building block in various chemical transformations.
Recent advancements in synthetic chemistry have highlighted the potential of pyrazine derivatives as versatile platforms for constructing complex molecular architectures. The introduction of the bromine atom at position 5 in 5-Bromopyrazine-2-carboxamide introduces electronic and steric effects that can be exploited in various reactions, such as nucleophilic substitutions, cross-couplings, and cyclizations. These reactions are pivotal in the development of novel bioactive molecules and functional materials. For instance, researchers have utilized this compound as a key intermediate in the synthesis of antiviral agents and anticancer drugs, leveraging its reactivity and structural flexibility.
The carboxamide group at position 2 plays a crucial role in modulating the physicochemical properties of 5-Bromopyrazine-2-carboxamide. This functional group not only enhances the solubility of the compound but also serves as a reactive site for further modifications. Recent studies have demonstrated that this group can be transformed into other functionalities, such as esters or amides, through simple chemical reactions. These transformations are particularly useful in fine-tuning the pharmacokinetic profiles of drug candidates derived from this compound.
In terms of applications, 5-Bromopyrazine-2-carboxamide has garnered attention in the field of medicinal chemistry due to its potential as a lead compound for drug discovery. Its structural similarity to certain biologically active molecules makes it an attractive candidate for exploring new therapeutic avenues. For example, researchers have investigated its role as a template for designing inhibitors of enzymes involved in cancer progression and neurodegenerative diseases. These studies underscore the importance of understanding the relationship between the structure and activity of this compound.
The synthesis of 5-Bromopyrazine-2-carboxamide typically involves multi-step processes that combine principles from organic synthesis and catalysis. One common approach involves the bromination of pyrazine derivatives followed by amidation at specific positions. Recent advancements in catalytic methods, such as palladium-catalyzed cross-couplings and microwave-assisted synthesis, have enabled more efficient and selective routes to this compound. These methods not only improve yield but also reduce reaction times, making them more suitable for large-scale production.
In addition to its role in drug discovery, pyrazine derivatives, including 5-Bromopyrazine-2-carboxamide, have found applications in materials science. Their ability to form coordination complexes with metal ions has led to their use in designing novel materials for electronic devices, sensors, and catalysis. For instance, researchers have explored their potential as ligands in metal-organic frameworks (MOFs) and coordination polymers, which exhibit unique properties such as high surface area and tunable pore sizes.
The growing interest in green chemistry has also influenced the development of sustainable methods for synthesizing compounds like 5-Bromopyrazine-2-carboxamide. Scientists are increasingly adopting eco-friendly solvents and catalysts to minimize environmental impact while maintaining high yields and product quality. These efforts align with global initiatives aimed at promoting sustainable practices across various industries.
In conclusion, 5-Bromopyrazine-2-carboxamide (CAS No. 36070-84-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure provides a platform for exploring innovative chemical transformations and developing novel materials with tailored properties. As research continues to uncover new opportunities for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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